6-Morpholinonicotinic Acid

Beschreibung

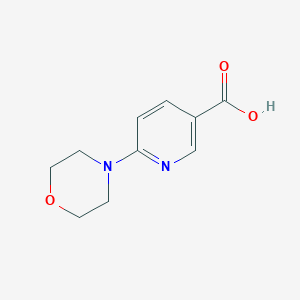

Structure

3D Structure

Eigenschaften

IUPAC Name |

6-morpholin-4-ylpyridine-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O3/c13-10(14)8-1-2-9(11-7-8)12-3-5-15-6-4-12/h1-2,7H,3-6H2,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXDSDFLDYNISKD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC=C(C=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60380097 |

Source

|

| Record name | 6-Morpholinonicotinic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60380097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120800-52-4 |

Source

|

| Record name | 6-Morpholinonicotinic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=120800-52-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Morpholinonicotinic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60380097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-(Morpholin-4-yl)nicotinic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 6-Morpholinonicotinic Acid

This guide provides a comprehensive technical overview for the synthesis and detailed characterization of 6-Morpholinonicotinic acid, a valuable heterocyclic compound with applications in medicinal chemistry and drug development.[1] This document is intended for researchers, scientists, and professionals in the field of drug discovery, offering field-proven insights and robust protocols.

Introduction

This compound, also known as 6-(morpholin-4-yl)pyridine-3-carboxylic acid, is a substituted pyridine derivative. The incorporation of a morpholine moiety, a privileged scaffold in medicinal chemistry, often imparts desirable physicochemical properties such as improved solubility and metabolic stability.[2] The nicotinic acid core is a well-established pharmacophore with diverse biological activities. The strategic combination of these two fragments makes this compound and its analogues attractive targets for the development of novel therapeutic agents. This guide will detail a reliable synthetic route and the analytical techniques required to unequivocally confirm the structure and purity of the final compound.

Synthesis of this compound

The most direct and widely employed method for the synthesis of this compound is through a nucleophilic aromatic substitution (SNAr) reaction. This approach leverages the electron-deficient nature of the pyridine ring, which is further activated by the presence of a good leaving group at the 6-position, typically a halogen. In this protocol, we will focus on the reaction between 6-chloronicotinic acid and morpholine.

Synthesis Pathway

The reaction proceeds via the displacement of the chloride ion from 6-chloronicotinic acid by the secondary amine of morpholine. The reaction is typically facilitated by a base to neutralize the hydrochloric acid generated in situ.

Caption: Proposed synthesis of this compound.

Experimental Protocol

This protocol outlines the synthesis of this compound from 6-chloronicotinic acid and morpholine.

Materials and Reagents:

-

6-Chloronicotinic acid

-

Morpholine

-

Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N)

-

Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

-

Ethyl acetate

-

Water

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Round-bottom flask

-

Reflux condenser

-

Stirring apparatus (magnetic stirrer and stir bar)

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Thin Layer Chromatography (TLC) plates and chamber

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 6-chloronicotinic acid (1.0 equivalent) in a suitable solvent such as DMF or DMSO.

-

Addition of Reagents: To the stirred solution, add a base such as potassium carbonate (2.0 equivalents) or triethylamine (2.0 equivalents), followed by the dropwise addition of morpholine (1.2 equivalents).

-

Reaction: Heat the reaction mixture to 80-120 °C and maintain this temperature with vigorous stirring.

-

Monitoring: Monitor the progress of the reaction periodically using Thin Layer Chromatography (TLC), eluting with an appropriate solvent system (e.g., ethyl acetate/hexanes with a small amount of acetic acid).

-

Work-up: Once the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature. Carefully pour the reaction mixture into a beaker containing ice-water.

-

Acidification and Extraction: Acidify the aqueous mixture with a suitable acid (e.g., 1M HCl) to a pH of approximately 4-5 to precipitate the product. If the product does not precipitate, extract the aqueous layer with a suitable organic solvent like ethyl acetate (3 x 50 mL).

-

Washing: Combine the organic extracts and wash them with water and then with brine to remove any remaining inorganic impurities.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford pure this compound.

Characterization of this compound

Thorough characterization is imperative to confirm the identity, structure, and purity of the synthesized this compound. The following analytical techniques are recommended.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₂N₂O₃ | [3] |

| Molecular Weight | 208.21 g/mol | [3] |

| Appearance | Off-white to pale yellow solid | [4] |

| Melting Point | 258-261 °C |

Spectroscopic Analysis

¹H NMR spectroscopy is a powerful tool for elucidating the proton environment in a molecule. For this compound, the expected signals are as follows:

-

Aromatic Protons: Three distinct signals corresponding to the protons on the pyridine ring. The chemical shifts will be influenced by the electron-donating morpholine group and the electron-withdrawing carboxylic acid group.

-

Morpholine Protons: Two multiplets corresponding to the two sets of methylene protons in the morpholine ring. The protons adjacent to the nitrogen will appear at a different chemical shift than those adjacent to the oxygen.

-

Carboxylic Acid Proton: A broad singlet at a downfield chemical shift, which may be exchangeable with D₂O.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Pyridine-H | ~8.0-8.5 | d | 1H |

| Pyridine-H | ~7.5-8.0 | dd | 1H |

| Pyridine-H | ~6.5-7.0 | d | 1H |

| Morpholine-CH₂N | ~3.6-3.8 | t | 4H |

| Morpholine-CH₂O | ~3.4-3.6 | t | 4H |

| Carboxylic Acid-OH | ~12.0-13.0 | br s | 1H |

Note: Predicted chemical shifts are based on typical values for similar structures and may vary depending on the solvent and concentration.

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. The expected signals for this compound are:

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| Carboxylic Acid C=O | ~165-175 |

| Pyridine C-6 | ~155-165 |

| Pyridine C-2, C-4, C-5 | ~105-150 |

| Pyridine C-3 | ~120-130 |

| Morpholine-CH₂N | ~45-55 |

| Morpholine-CH₂O | ~65-75 |

Note: Predicted chemical shifts are based on typical values for similar structures and may vary depending on the solvent.

FTIR spectroscopy is used to identify the functional groups present in the molecule. Key characteristic absorption bands for this compound include:

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H stretch (Carboxylic Acid) | 2500-3300 | Strong, Broad |

| C-H stretch (Aromatic) | 3000-3100 | Medium |

| C-H stretch (Aliphatic) | 2850-3000 | Medium |

| C=O stretch (Carboxylic Acid) | 1680-1720 | Strong, Sharp |

| C=C and C=N stretch (Aromatic Ring) | 1400-1600 | Medium |

| C-O stretch (Ether in Morpholine) | 1050-1150 | Strong |

| C-N stretch (Tertiary Amine) | 1250-1350 | Medium |

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which helps in confirming its structure.

-

Molecular Ion Peak (M⁺): The mass spectrum should show a prominent molecular ion peak corresponding to the molecular weight of this compound (m/z = 208.21).

-

Fragmentation Pattern: Common fragmentation patterns may include the loss of the carboxylic acid group (-COOH, 45 Da) and fragmentation of the morpholine ring.

Analytical Workflow

The overall workflow from synthesis to characterization is a systematic process to ensure the desired compound is obtained with high purity and its structure is unequivocally confirmed.

Caption: General workflow for synthesis and characterization.

Conclusion

This technical guide provides a robust and reliable framework for the synthesis and characterization of this compound. The detailed experimental protocol for the nucleophilic aromatic substitution reaction, coupled with the comprehensive guide to its analytical characterization, will enable researchers to confidently synthesize and validate this important heterocyclic building block. The application of the described spectroscopic and analytical techniques is crucial for ensuring the quality and integrity of the final compound, which is a prerequisite for its use in drug discovery and development programs.

References

-

ResearchGate. The morpholino nicotinic acid synthesis. Available from: [Link]

-

PubChem. 6-Chloronicotinic acid. Available from: [Link]

-

ResearchGate. Synthesis of 2-Chloronicotinic Acid Derivatives. Available from: [Link]

-

Wikipedia. Morpholine. Available from: [Link]

-

NIST. 6-Methylnicotinic acid. Available from: [Link]

-

PubMed. Use of novel picolinoyl derivatization for simultaneous quantification of six corticosteroids by liquid chromatography-electrospray ionization tandem mass spectrometry. Available from: [Link]

-

Chemistry LibreTexts. 11.5: Infrared Spectra of Some Common Functional Groups. Available from: [Link]

-

Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. Available from: [Link]

-

Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. Available from: [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Available from: [Link]

-

PMC. Occurrence of Morpholine in Central Nervous System Drug Discovery. Available from: [Link]

Sources

- 1. jocpr.com [jocpr.com]

- 2. Synthesis of 6-fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid derivatives as potential antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and Spectral Characterization of Antifungal Sensitive Schiff Base Transition Metal Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Physicochemical Properties of 6-Morpholinonicotinic Acid

Introduction

6-Morpholinonicotinic acid (CAS No. 120800-52-4) is a heterocyclic building block of significant interest to researchers in medicinal chemistry and materials science. As a derivative of nicotinic acid (Vitamin B3), it incorporates a morpholine moiety, a privileged scaffold in drug discovery known for improving the pharmacokinetic profiles of lead compounds. Understanding the fundamental physicochemical properties of this molecule is paramount for its effective application, from designing synthetic routes and predicting biological behavior to formulating final products.

This guide provides a comprehensive analysis of the core physicochemical characteristics of this compound. It is designed for researchers, scientists, and drug development professionals, moving beyond a simple recitation of data to explain the causality behind experimental methodologies. The protocols described herein are presented as self-validating systems, ensuring reproducibility and reliability in the laboratory setting.

Chemical Identity and Structure

Accurate identification is the foundation of all subsequent scientific investigation. The structural and identifying information for this compound is consolidated below.

| Identifier | Value | Source(s) |

| CAS Number | 120800-52-4 | [1][2][3] |

| IUPAC Name | 6-morpholin-4-ylpyridine-3-carboxylic acid | [1] |

| Synonyms | 6-(4-morpholinyl)nicotinic acid | |

| Molecular Formula | C₁₀H₁₂N₂O₃ | [1][4] |

| Molecular Weight | 208.22 g/mol | [1][4] |

| Canonical SMILES | O=C(O)C1=CC=C(N2CCOCC2)N=C1 | [1] |

| InChI Key | XXDSDFLDYNISKD-UHFFFAOYSA-N | [1] |

| Physical Form | Solid | [1][2] |

| Typical Purity | ≥98% | [1] |

The molecule's structure, featuring a hydrophilic carboxylic acid group and a morpholine ring which imparts both basicity and increased lipophilicity, dictates its physicochemical behavior.

Caption: Key functional groups and their influence on physicochemical properties.

Core Physicochemical Properties

The following table summarizes the key experimentally determined and predicted physicochemical properties of this compound. These values are critical for predicting the compound's behavior in various chemical and biological systems.

| Property | Value | Notes | Source(s) |

| Melting Point (°C) | 258 - 261 | High melting point suggests a stable crystalline lattice structure. | [2] |

| Boiling Point (°C) | 446.1 ± 45.0 | Predicted value; decomposition may occur at lower temperatures. | [2] |

| Density (g/cm³) | 1.313 ± 0.06 | Predicted value. | [2] |

| pKa | 2.70 ± 0.10 | Predicted value, corresponding to the carboxylic acid proton. The morpholine nitrogen will have a higher pKa. | [2] |

| Solubility | No data available | Expected to have moderate solubility in polar organic solvents and limited solubility in water, pH-dependent. See Protocol 2. | |

| LogP | No data available | The combination of polar and non-polar groups suggests a balanced lipophilicity. See Protocol 3. |

Synthesis Pathway Overview

This compound is typically synthesized via a nucleophilic aromatic substitution reaction. The most common laboratory-scale route involves the displacement of a halide from the 6-position of a nicotinic acid precursor with morpholine.

Caption: Simplified synthesis pathway for this compound.

This reaction leverages the electron-withdrawing nature of the pyridine ring and the carboxylic acid group, which activates the 6-position towards nucleophilic attack. The choice of base and solvent is critical to deprotonate the morpholine nitrogen and facilitate the reaction while minimizing side products. This synthetic route is analogous to methods used for producing related compounds, such as 2-morpholinonicotinic acid from 2-chloronicotinic acid.[5][6]

Experimental Protocols for Property Determination

The following section provides detailed, step-by-step methodologies for determining the key physicochemical properties of this compound.

Protocol 1: Melting Point Determination

Objective: To determine the temperature range over which the solid-to-liquid phase transition occurs, which is an indicator of purity.

Methodology: Capillary Melting Point Method (USP <741>)

Materials:

-

This compound (dried under vacuum)

-

Capillary tubes (closed at one end)

-

Digital melting point apparatus (e.g., Mettler Toledo MP70)

-

Spatula

Procedure:

-

Sample Preparation: Finely crush a small amount of the dried compound. Tap the open end of a capillary tube into the powder to pack a small amount (2-3 mm height) into the closed end.

-

Apparatus Setup: Place the packed capillary tube into the heating block of the melting point apparatus.

-

Rapid Ramp (Scouting): Set a rapid temperature ramp (e.g., 10 °C/min) to quickly determine an approximate melting range.

-

Accurate Determination: Prepare a new capillary. Set the apparatus to ramp quickly to a temperature approximately 20 °C below the scouted melting point.

-

Slow Ramp: Decrease the ramp rate to 1-2 °C/min through the expected melting range.

-

Data Recording: Record the temperature at which the first drop of liquid appears (T_onset) and the temperature at which all solid has melted (T_clear). The melting range is T_onset - T_clear.

-

Validation: Perform the measurement in triplicate. The ranges should agree within 1 °C. A narrow range (< 2 °C) is indicative of high purity.

Causality: A slow ramp rate is crucial for ensuring thermal equilibrium between the sample and the heating block, preventing an overestimation of the melting temperature. Using dried material is essential as residual solvent can act as an impurity and depress the melting point.

Protocol 2: Aqueous Solubility Determination (Shake-Flask Method)

Objective: To determine the saturation concentration of the compound in water at a specific temperature, a critical parameter for drug development. This protocol is based on the principles of OECD Guideline 105.

Caption: Workflow for the shake-flask solubility determination method.

Methodology:

-

System Preparation: Prepare buffers at relevant pH values (e.g., pH 2.0, 7.4, 9.0) to understand the impact of ionization on solubility.

-

Equilibration: Add an excess amount of this compound to vials containing each buffer. The excess solid is critical to ensure saturation is achieved.

-

Incubation: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined time (typically 24-48 hours) to allow the system to reach equilibrium.

-

Phase Separation: After incubation, carefully remove an aliquot of the supernatant without disturbing the solid. This is best achieved by centrifugation at high speed, followed by drawing the sample from the top layer.

-

Quantification: Dilute the supernatant with a suitable mobile phase and analyze it using a validated analytical method, such as HPLC-UV.

-

Calibration: Create a calibration curve using known concentrations of the compound.

-

Calculation: Determine the concentration of the saturated solution from the calibration curve. The result is reported in mg/mL or µM.

Trustworthiness: To ensure equilibrium has been reached, samples should be taken at multiple time points (e.g., 24h and 48h). The solubility value should be consistent between these points. The pH of the final saturated solution must also be measured and reported.

Protocol 3: pKa and LogP Determination

Objective: To determine the acid dissociation constant (pKa) and the octanol-water partition coefficient (LogP), which govern ionization and lipophilicity, respectively.

Methodology (pKa): Potentiometric Titration

-

Solution Preparation: Accurately weigh and dissolve a sample of this compound in a known volume of deionized water, often with a small amount of co-solvent like methanol if needed.

-

Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH) while monitoring the pH with a calibrated pH meter.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point. For a molecule with multiple ionizable centers like this one, multiple inflection points will be observed. The first will correspond to the carboxylic acid, and the second to the protonated morpholine nitrogen.

Methodology (LogP): Shake-Flask Method (OECD Guideline 107)

-

System Preparation: Pre-saturate n-octanol with water and water with n-octanol by mixing and allowing the phases to separate.

-

Partitioning: Dissolve a known amount of the compound in the aqueous phase. Add an equal volume of the octanol phase.

-

Equilibration: Shake the mixture vigorously for a set period at a constant temperature to allow for partitioning between the two phases.

-

Phase Separation: Centrifuge the mixture to ensure complete separation of the two immiscible layers.

-

Quantification: Carefully sample both the aqueous and octanol layers. Determine the concentration of the compound in each phase using a suitable analytical method (e.g., HPLC-UV).

-

Calculation: LogP is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase: LogP = log10([Compound]octanol / [Compound]water).

Safety and Handling

As a laboratory chemical, this compound must be handled with appropriate precautions.

-

GHS Pictogram: GHS07 (Harmful/Irritant)[1]

-

Signal Word: Warning[1]

-

Primary Hazards:

-

Recommended Precautions:

-

Use only in a well-ventilated area, preferably a chemical fume hood.[1]

-

Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[1]

-

Wash hands thoroughly after handling.[1]

-

Avoid breathing dust.[1]

-

In case of ingestion, call a poison control center or doctor immediately.[1]

-

Conclusion

This compound is a well-defined chemical entity with properties that make it a valuable building block in scientific research. Its high melting point indicates crystalline stability, while its amphipathic nature, derived from the acidic carboxyl group and the basic morpholine ring, suggests complex, pH-dependent solubility and partitioning behavior. The established protocols outlined in this guide provide a robust framework for researchers to verify these properties and generate reliable data for use in computational modeling, synthetic planning, and formulation development. Adherence to proper safety protocols is essential when handling this compound.

References

-

The morpholino nicotinic acid synthesis | Download Scientific Diagram - ResearchGate. [Link]

-

Synthesis of 2-chloronicotinic acid derivatives - ResearchGate. [Link]

-

Synthesis of 2-Chloronicotinic Acid Derivatives - Atlantis Press. [Link]

Sources

An In-depth Technical Guide to 6-Morpholinonicotinic Acid (CAS: 120800-52-4)

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 6-Morpholinonicotinic acid (CAS No. 120800-52-4), a heterocyclic compound of significant interest in medicinal chemistry. By integrating a morpholine moiety with a nicotinic acid scaffold, this molecule presents a unique structural framework with considerable potential for drug discovery and development. This document delves into its physicochemical properties, outlines a probable synthetic route based on established chemical principles, and details methodologies for its analytical characterization. Furthermore, it explores the compound's putative biological activities, drawing insights from the well-documented pharmacological profiles of its constituent pharmacophores. Detailed, actionable protocols for investigating its potential as an anticancer and anti-inflammatory agent are provided, complete with data interpretation guidelines. This guide is intended to serve as a foundational resource for researchers embarking on the synthesis, characterization, and biological evaluation of this compound and its derivatives.

Introduction and Molecular Overview

This compound is a bifunctional organic molecule that marries two key pharmacophores: the nicotinic acid core and a morpholine substituent. Nicotinic acid, or vitamin B3, and its derivatives are integral to numerous biological processes and have been explored for a wide array of therapeutic applications, including the treatment of dyslipidemia and their potential in oncology.[1] The morpholine ring is a privileged structure in medicinal chemistry, frequently incorporated into drug candidates to enhance physicochemical properties, metabolic stability, and biological activity.[2][3] Its presence in approved drugs highlights its value in modulating pharmacokinetics and interacting with biological targets.[2]

The strategic combination of these two moieties in this compound suggests a high potential for this compound to serve as a versatile scaffold in drug discovery. The pyridine ring of nicotinic acid provides a rigid framework amenable to further functionalization, while the morpholine group can influence solubility, polarity, and target engagement. This guide will provide the necessary technical details to empower researchers to explore the full potential of this intriguing molecule.

Physicochemical and Structural Data

A clear understanding of the fundamental properties of this compound is essential for its handling, formulation, and interpretation of biological data.

| Property | Value | Source(s) |

| CAS Number | 120800-52-4 | [2][4] |

| Molecular Formula | C₁₀H₁₂N₂O₃ | [2][4] |

| Molecular Weight | 208.22 g/mol | [2] |

| IUPAC Name | 6-(morpholin-4-yl)pyridine-3-carboxylic acid | [4] |

| Appearance | White to off-white crystalline solid | [2] |

| Melting Point | 258-261 °C | [4] |

| Boiling Point (Predicted) | 446.1 ± 45.0 °C | [4] |

| Density (Predicted) | 1.313 g/cm³ | [4] |

| InChI Key | XXDSDFLDYNISKD-UHFFFAOYSA-N | [2] |

| SMILES | O=C(O)c1ccc(n1)N1CCOCC1 | [2] |

Synthesis and Purification

While a specific, detailed protocol for the synthesis of this compound is not extensively documented in publicly available literature, a highly plausible and efficient route involves the nucleophilic aromatic substitution (SNAr) of a suitable 6-halonicotinic acid precursor with morpholine. 6-Chloronicotinic acid is a common and commercially available starting material for such reactions.[5]

Proposed Synthetic Pathway: Nucleophilic Aromatic Substitution

The pyridine ring, particularly when substituted with electron-withdrawing groups, is susceptible to nucleophilic attack, especially at the 2- and 6-positions.[5] The reaction of 6-chloronicotinic acid with morpholine is a classic example of an SNAr reaction.

Detailed Experimental Protocol (Hypothetical)

This protocol is based on general procedures for SNAr reactions on halopyridines.[5] Optimization of reaction time, temperature, and stoichiometry may be required.

Materials:

-

6-Chloronicotinic acid

-

Morpholine

-

Potassium carbonate (K₂CO₃) or other suitable base

-

Dimethylformamide (DMF) or other polar aprotic solvent

-

Hydrochloric acid (HCl), 1M solution

-

Deionized water

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 6-chloronicotinic acid (1 equivalent) in DMF.

-

Addition of Reagents: Add potassium carbonate (2-3 equivalents) to the solution, followed by the dropwise addition of morpholine (1.5-2 equivalents).

-

Reaction: Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Acidification: Acidify the aqueous solution to a pH of 3-4 with 1M HCl. A precipitate should form.

-

Isolation: Collect the precipitate by vacuum filtration and wash with cold deionized water.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

-

Drying: Dry the purified product under vacuum.

Analytical Characterization

Rigorous analytical characterization is crucial to confirm the identity and purity of the synthesized this compound. The following techniques are recommended.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the pyridine ring protons and the morpholine protons. The pyridine protons will appear in the aromatic region (typically δ 7.0-9.0 ppm), with their chemical shifts and coupling patterns influenced by the carboxylic acid and morpholine substituents. The morpholine protons will exhibit two multiplets in the aliphatic region (typically δ 3.5-4.0 ppm), corresponding to the methylene groups adjacent to the nitrogen and oxygen atoms.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the ten carbon atoms in the molecule. The pyridine ring carbons will resonate in the downfield region (δ 120-160 ppm), while the morpholine carbons will appear in the upfield region (δ 45-70 ppm). The carbonyl carbon of the carboxylic acid will be the most downfield signal (δ >165 ppm).

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. Electrospray ionization (ESI) in positive mode is expected to show a prominent peak for the protonated molecule [M+H]⁺ at m/z 209.09. High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition. Fragmentation patterns may involve the loss of the carboxylic acid group (-45 Da) and fragmentation of the morpholine ring.

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present. Key expected absorption bands include:

-

A broad O-H stretch from the carboxylic acid (around 3000 cm⁻¹).

-

A strong C=O stretch from the carboxylic acid (around 1700 cm⁻¹).

-

C-N and C-O stretches from the morpholine ring (in the 1100-1300 cm⁻¹ region).

-

C=C and C=N stretching vibrations from the pyridine ring (in the 1400-1600 cm⁻¹ region).

High-Performance Liquid Chromatography (HPLC)

Purity analysis should be performed using reverse-phase HPLC. A C18 column with a mobile phase consisting of a mixture of acetonitrile and water (with a small amount of an acid modifier like formic or trifluoroacetic acid) is a suitable starting point. Detection can be achieved using a UV detector, monitoring at a wavelength where the pyridine ring absorbs (e.g., ~260 nm).

Potential Biological Activities and Investigative Workflows

The structural components of this compound suggest potential therapeutic applications, primarily in the fields of oncology and inflammation. Nicotinic acid derivatives have been investigated as anticancer agents, and the morpholine moiety is present in numerous kinase inhibitors.[6][7]

Putative Anticancer Activity

Hypothesized Mechanism of Action: The morpholine-pyridine scaffold may act as a hinge-binding motif for various protein kinases, which are often dysregulated in cancer. Inhibition of these kinases can disrupt signaling pathways essential for cancer cell proliferation, survival, and metastasis.

Experimental Workflow for Anticancer Evaluation:

Protocol: MTT Cytotoxicity Assay

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of this compound (e.g., from 0.01 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO).

-

MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).

Potential Anti-inflammatory Activity

Hypothesized Mechanism of Action: Nicotinic acid and its derivatives can modulate inflammatory pathways.[6][7] this compound may inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) and cytokines (e.g., TNF-α, IL-6) in inflammatory cells like macrophages, possibly through the inhibition of enzymes like cyclooxygenase (COX) or signaling pathways like NF-κB.

Protocol: Nitric Oxide (NO) Production Assay in Macrophages

-

Cell Culture: Culture RAW 264.7 macrophage cells in a 96-well plate.

-

Stimulation and Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour, followed by stimulation with lipopolysaccharide (LPS) to induce an inflammatory response.

-

Incubation: Incubate the cells for 24 hours.

-

Griess Assay: Collect the cell culture supernatant and measure the concentration of nitrite (a stable product of NO) using the Griess reagent.

-

Absorbance Measurement: Read the absorbance at 540 nm.

-

Data Analysis: Determine the inhibitory effect of the compound on NO production.

Safety and Handling

Hazard Statements (based on supplier information):

-

H302: Harmful if swallowed.[2]

-

H315: Causes skin irritation.[2]

-

H319: Causes serious eye irritation.[2]

-

H332: Harmful if inhaled.[2]

-

H335: May cause respiratory irritation.[2]

Precautionary Measures:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of dust and contact with skin and eyes.

-

Store in a cool, dry place away from incompatible materials.

Conclusion

This compound represents a promising, yet underexplored, scaffold for medicinal chemistry and drug discovery. Its synthesis is feasible through standard organic chemistry techniques, and its characterization can be achieved using a suite of common analytical methods. The structural amalgamation of nicotinic acid and morpholine pharmacophores provides a strong rationale for investigating its potential as an anticancer and anti-inflammatory agent. This technical guide offers a foundational framework and actionable protocols to facilitate such investigations, paving the way for the potential discovery of novel therapeutic agents.

References

-

Mahmoud, Z. A., et al. (2024). Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. Bioorganic Chemistry, 145, 107136. Retrieved from [Link]

-

Tzara, A., et al. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ChemMedChem, 15(5), 392-403. Retrieved from [Link]

-

Khan, I., et al. (2018). Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid. Molecules, 23(10), 2683. Retrieved from [Link]

-

Khalil, N. A., et al. (2013). Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents. Chemical & Pharmaceutical Bulletin, 61(9), 933-944. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000691). Retrieved from [Link]

-

Bodor, E. T., & Offermanns, S. (2008). Nicotinic acid: an old drug with a promising future. British journal of pharmacology, 153(Suppl 1), S68–S75. Retrieved from [Link]

- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. John Wiley & Sons.

Sources

- 1. This compound [myskinrecipes.com]

- 2. This compound | 120800-52-4 [sigmaaldrich.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound CAS#: 120800-52-4 [m.chemicalbook.com]

- 5. m.youtube.com [m.youtube.com]

- 6. Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

The Morpholine Scaffold: A Privileged Core in Modern Drug Discovery

An In-Depth Technical Guide to the Biological Activity of Morpholine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Significance of the Morpholine Moiety

Morpholine, a simple six-membered heterocycle containing both an amine and an ether functional group, has emerged as a "privileged scaffold" in medicinal chemistry.[1] Its unique physicochemical properties, including metabolic stability, aqueous solubility, and the ability to engage in crucial hydrogen bonding, make it an attractive component in the design of novel therapeutic agents.[2][3] The incorporation of the morpholine ring into a lead compound can significantly enhance its pharmacokinetic and pharmacodynamic profile, a feature that has not gone unnoticed by drug discovery professionals.[4] This has led to the development of a vast library of morpholine derivatives with a wide spectrum of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[5][6] This guide provides a technical deep-dive into the multifaceted biological activities of morpholine derivatives, offering insights into their mechanisms of action, structure-activity relationships, and the key experimental protocols used to evaluate their therapeutic potential.

I. Anticancer Activity: Targeting the Hallmarks of Malignancy

The fight against cancer has been a major focus of research into morpholine derivatives, with many compounds demonstrating potent cytotoxic and cytostatic effects against a range of cancer cell lines.[7] The versatility of the morpholine scaffold allows for its incorporation into molecules that can interact with various oncogenic targets, including protein kinases and apoptosis regulators.[5]

A. Mechanism of Action: Inhibition of Key Signaling Pathways

A predominant mechanism by which morpholine derivatives exert their anticancer effects is through the inhibition of protein kinases that are crucial for cancer cell proliferation and survival.[8] The PI3K/Akt/mTOR and VEGFR-2 signaling pathways are two of the most well-documented targets.

-

PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival, and its aberrant activation is a common feature in many cancers.[9] Morpholine-containing compounds have been designed to act as potent inhibitors of key kinases within this cascade, such as PI3K and mTOR.[8][10] By blocking these enzymes, these derivatives can effectively halt the downstream signaling that drives tumor progression.

-

VEGFR-2 Pathway: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the process by which new blood vessels are formed. Tumors require a dedicated blood supply to grow and metastasize, making VEGFR-2 an attractive target for anticancer therapy.[11] Several morpholine derivatives have been shown to be potent inhibitors of VEGFR-2 kinase activity, thereby cutting off the tumor's blood and nutrient supply.[11]

Another critical mechanism of action for some anticancer morpholine derivatives is the induction of apoptosis, or programmed cell death. This is often achieved by targeting anti-apoptotic proteins like Bcl-2. By binding to Bcl-2, these compounds can disrupt its function, leading to the activation of the apoptotic cascade and the selective elimination of cancer cells.

Diagram: Key Anticancer Mechanisms of Morpholine Derivatives

Caption: Overview of the primary anticancer mechanisms of morpholine derivatives.

B. Structure-Activity Relationship (SAR) Insights

The anticancer potency of morpholine derivatives is highly dependent on their chemical structure. Structure-activity relationship (SAR) studies have revealed several key features that contribute to their activity. For instance, the nature and position of substituents on other rings attached to the morpholine moiety can significantly influence target binding and overall efficacy.[4][12] The morpholine ring itself is often crucial for establishing favorable pharmacokinetic properties, ensuring that the compound reaches its target in sufficient concentrations.[8]

C. Experimental Evaluation of Anticancer Activity

A tiered approach is typically employed to evaluate the anticancer potential of novel morpholine derivatives. This begins with in vitro cytotoxicity screening, followed by more detailed mechanistic assays.

1. In Vitro Cytotoxicity Screening: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess the cytotoxic effects of compounds on cancer cell lines.[1] It measures the metabolic activity of cells, which is an indicator of cell viability.

Table 1: Representative Cytotoxicity Data for Morpholine Derivatives

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| AK-10 | MCF-7 (Breast) | 3.15 ± 0.23 | [13] |

| AK-10 | A549 (Lung) | 8.55 ± 0.67 | [13] |

| AK-10 | SHSY-5Y (Neuroblastoma) | 3.36 ± 0.29 | [13] |

| 5h | HT-29 (Colon) | 3.103 ± 0.979 | [11] |

Experimental Protocol: MTT Assay

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[2]

-

Compound Treatment: Treat the cells with serial dilutions of the morpholine derivative for a specified period (e.g., 48-72 hours).[14]

-

MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[1]

-

Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.[1]

-

Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of 570 nm.[13]

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

2. Mechanistic Assays

To elucidate the mechanism of action, a variety of biochemical and cell-based assays are employed.

-

VEGFR-2 Kinase Inhibition Assay: This assay directly measures the ability of a compound to inhibit the enzymatic activity of the VEGFR-2 kinase.[4] The principle involves quantifying the phosphorylation of a substrate by the recombinant VEGFR-2 kinase in the presence of ATP.[4] A decrease in the phosphorylation signal indicates inhibition.[4]

-

Bcl-2 Binding Assay: This assay determines the binding affinity of a compound to the Bcl-2 protein.[7] A common method is a competitive binding assay using fluorescence polarization, where the compound competes with a fluorescently labeled peptide known to bind to Bcl-2.[7]

-

Western Blot Analysis of the PI3K/Akt/mTOR Pathway: This technique is used to assess the effect of a compound on the expression and phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway.[11][15] A reduction in the phosphorylation of proteins like Akt and mTOR indicates pathway inhibition.[11]

Diagram: Experimental Workflow for Anticancer Evaluation

Caption: A typical workflow for the in vitro evaluation of anticancer morpholine derivatives.

II. Antimicrobial and Antifungal Activity: Combating Infectious Diseases

The rise of antimicrobial resistance has created an urgent need for new classes of antibiotics and antifungals. Morpholine derivatives have shown considerable promise in this area, with many compounds exhibiting potent activity against a range of bacterial and fungal pathogens.[16][17]

A. Mechanism of Action

The precise mechanisms by which morpholine derivatives exert their antimicrobial and antifungal effects are varied and often depend on the specific chemical structure of the compound. Some derivatives are thought to disrupt cell membrane integrity, while others may interfere with essential metabolic pathways or inhibit key enzymes.[16] For example, the morpholine ring is a key component of the antibiotic linezolid, which inhibits bacterial protein synthesis.[16]

B. Experimental Evaluation of Antimicrobial and Antifungal Activity

The standard method for determining the in vitro activity of antimicrobial and antifungal agents is the broth microdilution assay, which is used to determine the Minimum Inhibitory Concentration (MIC).[10][18]

Experimental Protocol: Broth Microdilution for Antibacterial Susceptibility Testing

-

Preparation of Inoculum: Prepare a standardized suspension of the test bacteria in a suitable broth medium.[19]

-

Serial Dilution of Compound: Prepare serial twofold dilutions of the morpholine derivative in a 96-well microtiter plate.[20]

-

Inoculation: Inoculate each well with the bacterial suspension.[21]

-

Incubation: Incubate the plate at an appropriate temperature and for a sufficient duration to allow for bacterial growth.[21]

-

Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the bacteria.[18]

Table 2: Representative Antimicrobial Activity of Morpholine Derivatives

| Compound ID | Bacterial Strain | MIC (µg/mL) | Reference |

| 12 | Mycobacterium smegmatis | 15.6 | [16] |

| 8 | Candida albicans | >500 | [16] |

| 8 | Saccharomyces cerevisiae | >500 | [16] |

Note: The protocol for antifungal susceptibility testing is similar, with modifications to the growth medium and incubation conditions to suit the specific fungal species being tested.[10][22]

III. Antiviral Activity: A Broad Spectrum of Inhibition

Morpholine derivatives have also been investigated for their antiviral properties and have shown activity against a variety of viruses.[23]

A. Mechanism of Action

The antiviral mechanisms of morpholine derivatives can involve the inhibition of various stages of the viral life cycle, including viral entry, replication, and assembly.[23] The specific target often depends on the virus .

B. Experimental Evaluation of Antiviral Activity

The Plaque Reduction Neutralization Test (PRNT) is a widely used and highly sensitive assay for quantifying the ability of a compound to neutralize a virus and prevent it from infecting host cells.[5][6]

Experimental Protocol: Plaque Reduction Neutralization Test (PRNT)

-

Cell Monolayer Preparation: Prepare a confluent monolayer of susceptible host cells in a multi-well plate.[24]

-

Compound-Virus Incubation: Incubate serial dilutions of the morpholine derivative with a known amount of the virus.[5]

-

Infection of Cells: Add the compound-virus mixture to the cell monolayer and allow the virus to adsorb to the cells.[24]

-

Overlay: Add a semi-solid overlay (e.g., agarose) to restrict the spread of the virus to adjacent cells.[5]

-

Incubation: Incubate the plates for several days to allow for the formation of plaques (areas of cell death caused by viral infection).[24]

-

Plaque Visualization and Counting: Stain the cells to visualize the plaques and count the number of plaques in each well.[5]

-

Data Analysis: Calculate the percentage of plaque reduction compared to a no-compound control and determine the concentration of the compound that reduces the number of plaques by 50% (PRNT50).[5]

IV. Anti-inflammatory Activity: Modulating the Inflammatory Response

Chronic inflammation is a key component of many diseases, and there is a significant need for new anti-inflammatory drugs. Morpholine derivatives have demonstrated potent anti-inflammatory effects in various in vitro and in vivo models.[25][26]

A. Mechanism of Action

The anti-inflammatory activity of morpholine derivatives is often attributed to their ability to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandins.[25] This is frequently achieved through the inhibition of enzymes like inducible nitric oxide synthase (iNOS).[25] Some derivatives also act as agonists for receptors involved in pain and inflammation, such as the cannabinoid receptor 2 (CB2).[26]

B. Experimental Evaluation of Anti-inflammatory Activity

1. In Vitro Anti-inflammatory Assay: Nitric Oxide (NO) Inhibition

This assay measures the ability of a compound to inhibit the production of NO in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).[27] The amount of NO produced is quantified by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.[28]

2. In Vivo Anti-inflammatory Model: CFA-Induced Inflammatory Hyperalgesia

The Complete Freund's Adjuvant (CFA)-induced inflammatory pain model in rodents is a well-established method for evaluating the in vivo efficacy of anti-inflammatory compounds.[29][30] Injection of CFA into the paw of a rat or mouse induces a localized inflammatory response characterized by swelling, redness, and hypersensitivity to thermal and mechanical stimuli (hyperalgesia and allodynia).[31][32] The ability of a test compound to reverse these pain-like behaviors is a measure of its anti-inflammatory and analgesic potential.[33]

V. Activity in Neurodegenerative Diseases: A New Frontier

More recently, morpholine derivatives have been explored for their potential in treating neurodegenerative diseases such as Alzheimer's disease.[2]

A. Mechanism of Action

A key target in the treatment of Alzheimer's disease is the enzyme acetylcholinesterase (AChE), which breaks down the neurotransmitter acetylcholine.[25] By inhibiting AChE, the levels of acetylcholine in the brain can be increased, which can lead to improvements in cognitive function.[25] Several morpholine derivatives have been identified as potent AChE inhibitors.[2]

B. Experimental Evaluation of Acetylcholinesterase (AChE) Inhibition

The Ellman's method is a widely used spectrophotometric assay to measure AChE activity.[3][34] The assay is based on the reaction of thiocholine, a product of the enzymatic hydrolysis of acetylthiocholine, with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product that can be quantified by measuring its absorbance at 412 nm.[25] A decrease in the rate of color formation in the presence of a test compound indicates AChE inhibition.[23]

Conclusion: A Scaffold with a Bright Future

The morpholine ring has proven to be a remarkably versatile and valuable scaffold in the quest for new and improved therapeutic agents. Its favorable physicochemical properties and the diverse range of biological activities exhibited by its derivatives have solidified its status as a privileged structure in medicinal chemistry. From potent anticancer agents that target key signaling pathways to novel antimicrobial, antiviral, and anti-inflammatory compounds, the potential of morpholine derivatives is vast and continues to be explored. The experimental protocols and mechanistic insights provided in this guide offer a framework for the continued investigation and development of this important class of molecules, with the ultimate goal of translating these promising compounds into clinically effective therapies.

References

-

Fatima, A., et al. (2019). Revealing quinquennial anticancer journey of morpholine: A SAR based review. European Journal of Medicinal Chemistry, 167, 324-356. Available at: [Link]

-

Kumari, A., & Singh, R. K. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry, 96, 103578. Available at: [Link]

-

Kumar, A., et al. (2022). Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies. RSC Medicinal Chemistry, 13(5), 563-575. Available at: [Link]

-

Kumar, A., et al. (2022). Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies. RSC Medicinal Chemistry. Available at: [Link]

-

Kourounakis, A. P., et al. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709-752. Available at: [Link]

-

Al-Ostath, A., et al. (2023). Targeting Cancer with New Morpholine-Benzimidazole-Oxadiazole Derivatives: Synthesis, Biological Evaluation, and Computational Insights. Molecules, 28(15), 5789. Available at: [Link]

-

Khamitova, K. A., et al. (2023). Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review). Drug development & registration, 12(2), 8-18. Available at: [Link]

-

Kourounakis, A. P., et al. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Semantic Scholar. Available at: [Link]

-

Creative Biolabs. (n.d.). Plaque Reduction Neutralization Test (PRNT) Protocol. Available at: [Link]

-

Singh, P., et al. (2024). Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. Journal of Biomolecular Structure and Dynamics, 1-25. Available at: [Link]

-

CLSI. (n.d.). M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Available at: [Link]

-

Simner, P. J., et al. (2020). Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Reviews, 33(3), e00078-19. Available at: [Link]

-

ResearchGate. (n.d.). Biological activities of morpholine derivatives and molecular targets involved.. Available at: [Link]

-

Aragen Life Sciences. (n.d.). Clinically relevant preclinical model of CFA-Induced inflammatory pain. Available at: [Link]

-

Sharma, P. K., et al. (2022). Morpholine: Pharmacophore Modulating Pharmacokinetic Properties of Anticancer Leads. In Privileged Scaffolds in Medicinal Chemistry. IntechOpen. Available at: [Link]

-

Kourounakis, A. P., & Kourounakis, A. D. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ChemMedChem, 15(5), 392-403. Available at: [Link]

-

Wang, Y., et al. (2021). Indole compounds with N-ethyl morpholine moieties as CB2 receptor agonists for anti-inflammatory management of pain: synthesis and biological evaluation. RSC Medicinal Chemistry, 12(11), 1888-1901. Available at: [Link]

-

Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. Available at: [Link]

-

CLSI. (2022). M27M44S | Performance Standards for Antifungal Susceptibility Testing of Yeasts. Available at: [Link]

-

Bektas, H., et al. (2014). Antimicrobial and antiurease activities of newly synthesized morpholine derivatives containing an azole nucleus. Tropical Journal of Pharmaceutical Research, 13(10), 1641-1649. Available at: [Link]

-

Gîrd, C. E., et al. (2024). Camphor-10-Sulfonamide Amino Acid Esters: Synthesis, Antiviral Evaluation, and Molecular Docking Insights. Molecules, 29(11), 2548. Available at: [Link]

-

ResearchGate. (n.d.). Synthetic and natural bioactive compounds containing a morpholine ring.. Available at: [Link]

-

Palchykov, V. (2019). Recent progress in the synthesis of morpholines. Chemistry of Heterocyclic Compounds, 55(4/5), 324-332. Available at: [Link]

-

ResearchGate. (n.d.). Antimicrobial activity of morpholine derivatives 3-6.. Available at: [Link]

-

Wang, S., et al. (2000). Structure-based discovery of an organic compound that binds Bcl-2 protein and induces apoptosis of tumor cells. Proceedings of the National Academy of Sciences, 97(13), 7124-7129. Available at: [Link]

-

Iovannisci, D. M., et al. (2023). New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. Journal of Pharmaceutical and Biomedical Analysis, 233, 115478. Available at: [Link]

-

Journal of Applied Pharmaceutical Science. (2015). In-vitro Screening for acetylcholinesterase enzyme inhibition potential and antioxidant activity of extracts of Ipomoea aquatica. Available at: [Link]

-

Goel, K. K., et al. (2024). A Minireview on the Morpholine-Ring-Containing U.S. FDA Approved Drugs: A Medicinal-Chemistry-Based Analysis from 2013 to 2023. ChemistrySelect, 9(1), e202303530. Available at: [Link]

-

eCampusOntario Pressbooks. (2019). 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition). Available at: [Link]

-

CMAC. (n.d.). Antimicrobial susceptibility testing by broth microdilution method: widely available modification. Available at: [Link]

-

CLSI. (n.d.). Antimicrobial Susceptibility Testing | Area of Focus. Available at: [Link]

-

Charles River Laboratories. (n.d.). CFA Inflammatory Pain Model. Available at: [Link]

-

BPS Bioscience. (n.d.). BCL-2 Assay Service. Available at: [Link]

-

WOAH - Asia. (n.d.). Antimicrobial susceptibility testing (Broth microdilution method). Available at: [Link]

-

Bio-protocol. (n.d.). Quantification of PI3K/AKT/mTOR signaling pathway by western blotting. Available at: [Link]

-

Bio-protocol. (n.d.). Antimicrobial susceptibility – broth microdilution. Available at: [Link]

-

FDA. (2025). Antifungal Susceptibility Test Interpretive Criteria. Available at: [Link]

-

PROTEINA. (n.d.). PROTEINA Spectra BCL2 Family Assay. Available at: [Link]

-

ResearchGate. (n.d.). Time course of a CFA-induced mechanical hyperalgesia and b thermal.... Available at: [Link]

-

Li, Y., et al. (2022). Catalpol ameliorates CFA-induced inflammatory pain by targeting spinal cord and peripheral inflammation. Frontiers in Pharmacology, 13, 999684. Available at: [Link]

-

Li, Y., et al. (2022). Catalpol ameliorates CFA-induced inflammatory pain by targeting spinal cord and peripheral inflammation. Frontiers in Pharmacology, 13. Available at: [Link]

-

Wülfing, C., et al. (2021). Assessment of PI3K/mTOR/AKT Pathway Elements to Serve as Biomarkers and Therapeutic Targets in Penile Cancer. Cancers, 13(15), 3865. Available at: [Link]

-

ResearchGate. (n.d.). In vitro VEGFR-2 inhibitory assay.. Available at: [Link]

-

IN VITRO NITRIC OXIDE SCAVENGING AND ANTI INFLAMMATORY ACTIVITIES OF DIFFERENT SOLVENT EXTRACTS OF VARIOUS PARTS OF Musa paradis. (n.d.). Retrieved from [Link]

-

Semantic Scholar. (n.d.). Anti-inflammatory Activity of Isolated Compounds from the Stem Bark of Garcinia cowa Roxb. Available at: [Link]

Sources

- 1. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. In Vitro Screening for Acetylcholinesterase Inhibition and Antioxidant Activity of Quercus suber Cork and Corkback Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Plaque Reduction Neutralization Test (PRNT) Protocol - Creative Biolabs [neutab.creative-biolabs.com]

- 6. Plaque Reduction Neutralization Test - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 7. Structure-based discovery of an organic compound that binds Bcl-2 protein and induces apoptosis of tumor cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. journals.asm.org [journals.asm.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. A Plaque Reduction Neutralization Test for the Detection of ZIKV-Specific Antibodies | Springer Nature Experiments [experiments.springernature.com]

- 13. MTT assay protocol | Abcam [abcam.com]

- 14. texaschildrens.org [texaschildrens.org]

- 15. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. Flow Cytometry-Based Detection and Analysis of BCL-2 Family Proteins and Mitochondrial Outer Membrane Permeabilization (MOMP) - PMC [pmc.ncbi.nlm.nih.gov]

- 18. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]

- 19. bio-protocol.org [bio-protocol.org]

- 20. Antimicrobial susceptibility testing by broth microdilution method: widely available modification | CMAC [cmac-journal.ru]

- 21. rr-asia.woah.org [rr-asia.woah.org]

- 22. M27M44S | Performance Standards for Antifungal Susceptibility Testing of Yeasts [clsi.org]

- 23. sigmaaldrich.com [sigmaaldrich.com]

- 24. bioagilytix.com [bioagilytix.com]

- 25. pdf.benchchem.com [pdf.benchchem.com]

- 26. academic.oup.com [academic.oup.com]

- 27. mjas.analis.com.my [mjas.analis.com.my]

- 28. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 29. aragen.com [aragen.com]

- 30. criver.com [criver.com]

- 31. researchgate.net [researchgate.net]

- 32. Catalpol ameliorates CFA-induced inflammatory pain by targeting spinal cord and peripheral inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 33. Frontiers | Catalpol ameliorates CFA-induced inflammatory pain by targeting spinal cord and peripheral inflammation [frontiersin.org]

- 34. japsonline.com [japsonline.com]

Unraveling the Therapeutic Potential of 6-Morpholinonicotinic Acid: A Proposed Mechanism of Action as a Xanthine Oxidase Inhibitor

An In-depth Technical Guide for Researchers and Drug Development Professionals

Disclaimer: The mechanism of action of 6-Morpholinonicotinic acid has not been extensively elucidated in publicly available scientific literature. This guide puts forth a scientifically plausible, hypothetical mechanism centered on the inhibition of xanthine oxidase, based on structural similarities to known inhibitors and the well-established role of this enzyme in pathophysiology. The experimental protocols and data presented herein are illustrative and intended to serve as a roadmap for future research to validate this proposed mechanism.

Introduction

This compound is a heterocyclic compound featuring a nicotinic acid core substituted with a morpholine ring. While the morpholine moiety is a common scaffold in medicinal chemistry known for its favorable physicochemical and metabolic properties, and nicotinic acid derivatives have diverse biological activities, the specific molecular targets of this compound remain to be fully characterized.[1][2] This guide will explore a compelling hypothetical mechanism of action: the inhibition of xanthine oxidase (XO), a key enzyme in purine metabolism and a validated target for the treatment of hyperuricemia and gout.[3][4][5]

Xanthine oxidase catalyzes the oxidation of hypoxanthine to xanthine and subsequently to uric acid.[3][4][5] Elevated levels of uric acid can lead to the deposition of monosodium urate crystals in joints and tissues, resulting in the painful inflammatory condition known as gout.[5] Furthermore, the enzymatic activity of xanthine oxidase produces reactive oxygen species (ROS), implicating the enzyme in conditions associated with oxidative stress.[3][5] Therefore, inhibitors of xanthine oxidase, such as the clinically used allopurinol and febuxostat, are cornerstone therapies for managing hyperuricemia.[4][6]

This guide will provide a detailed exploration of the proposed mechanism of this compound as a xanthine oxidase inhibitor, the experimental workflows required to validate this hypothesis, and the potential therapeutic implications.

Part 1: The Proposed Molecular Mechanism - Inhibition of Xanthine Oxidase

The structural framework of this compound, containing a nitrogen-rich heterocyclic ring system, bears resemblance to the purine substrates of xanthine oxidase. This structural analogy forms the basis of the hypothesis that it may act as a competitive inhibitor, binding to the active site of the enzyme and preventing the metabolism of its natural substrates.

The Xanthine Oxidase Catalytic Cycle and Points of Inhibition

Xanthine oxidase is a complex molybdo-flavoprotein that facilitates the hydroxylation of purines.[3][5] The catalytic cycle involves the transfer of electrons from the substrate to the molybdenum cofactor, then through iron-sulfur clusters to FAD, and finally to molecular oxygen, generating superoxide radicals and hydrogen peroxide as byproducts.[4][5]

Inhibition of xanthine oxidase can occur through several mechanisms:

-

Competitive Inhibition: The inhibitor binds to the active site, directly competing with hypoxanthine and xanthine.

-

Non-competitive Inhibition: The inhibitor binds to an allosteric site, inducing a conformational change that reduces the enzyme's catalytic efficiency.

-

Mixed Inhibition: The inhibitor can bind to both the free enzyme and the enzyme-substrate complex.

-

Irreversible Inhibition: The inhibitor forms a covalent bond with the enzyme, leading to permanent inactivation.

Based on its structure, this compound is hypothesized to act as a reversible, competitive inhibitor . The nicotinic acid core could mimic the purine ring of the natural substrates, while the morpholine group may engage in additional interactions within the active site pocket, potentially conferring selectivity and potency.

Proposed Signaling Pathway: Attenuation of Uric Acid Production and Oxidative Stress

The inhibition of xanthine oxidase by this compound would lead to two primary downstream effects: a reduction in uric acid levels and a decrease in the production of reactive oxygen species.

Caption: Proposed mechanism of this compound.

Part 2: Experimental Validation of the Proposed Mechanism

A rigorous, multi-faceted experimental approach is necessary to validate the hypothesis that this compound acts as a xanthine oxidase inhibitor. This section outlines the key experimental workflows.

In Vitro Enzymatic Assays

The initial step is to determine the direct inhibitory effect of this compound on purified xanthine oxidase.

Protocol: Spectrophotometric Measurement of Xanthine Oxidase Activity

-

Reagents and Materials:

-

Bovine milk xanthine oxidase

-

Xanthine (substrate)

-

Potassium phosphate buffer (pH 7.5)

-

This compound (test compound)

-

Allopurinol (positive control)

-

96-well UV-transparent microplates

-

Spectrophotometer

-

-

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, add increasing concentrations of this compound or allopurinol to the reaction buffer.

-

Add xanthine oxidase to each well and incubate for a pre-determined time at a specified temperature (e.g., 10 minutes at 25°C).

-

Initiate the reaction by adding the substrate, xanthine.

-

Measure the increase in absorbance at 295 nm, which corresponds to the formation of uric acid, at regular intervals for a set duration.

-

Calculate the initial reaction velocities for each concentration of the inhibitor.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Data Presentation: Hypothetical Inhibitory Activity

The following table illustrates the type of data that would be generated from such an experiment to demonstrate the potency and selectivity of this compound.

| Compound | Xanthine Oxidase IC50 (µM) | Aldehyde Oxidase IC50 (µM) | Selectivity Index (AO/XO) |

| This compound | 5.2 | > 100 | > 19.2 |

| Allopurinol | 8.5 | 15.7 | 1.8 |

| Febuxostat | 0.02 | 25.4 | 1270 |

This data is hypothetical and for illustrative purposes only.

Enzyme Kinetic Studies

To elucidate the mode of inhibition (e.g., competitive, non-competitive), Lineweaver-Burk or Dixon plots would be constructed. This involves measuring the reaction velocity at various substrate concentrations in the presence of different fixed concentrations of this compound.

In Silico Molecular Docking

Computational modeling can provide insights into the potential binding mode of this compound within the active site of xanthine oxidase.

Caption: Workflow for in silico molecular docking studies.

Molecular docking studies could reveal potential hydrogen bonding between the carboxylic acid or morpholine oxygen of this compound and key residues in the active site, such as Ser876 or Thr1010, and potential π-π stacking interactions with aromatic residues like Phe914 or Phe1009.[7]

Cellular and In Vivo Models

Cell-Based Assays:

-

Uric Acid Production in Hepatocytes: Primary hepatocytes or cell lines like HepG2 can be stimulated with a purine source (e.g., inosine or hypoxanthine) to induce uric acid production. The ability of this compound to reduce uric acid levels in the cell culture medium would be assessed.

-

ROS Measurement: The effect of this compound on ROS production in cells stimulated with a xanthine oxidase substrate can be measured using fluorescent probes like DCFDA.

In Vivo Models of Hyperuricemia:

-

Potassium Oxonate-Induced Hyperuricemia in Rodents: This is a standard model where potassium oxonate, a uricase inhibitor, is administered to rodents to induce high levels of uric acid. The efficacy of orally administered this compound in lowering serum uric acid levels would be evaluated.[8]

Conclusion and Future Directions

The proposed mechanism of this compound as a xanthine oxidase inhibitor presents a compelling avenue for the development of novel therapeutics for hyperuricemia, gout, and potentially other conditions linked to oxidative stress. The structural features of this molecule suggest a plausible interaction with the active site of xanthine oxidase, and the experimental workflows outlined in this guide provide a clear path to validating this hypothesis.

Future research should focus on a systematic evaluation of the in vitro and in vivo efficacy of this compound, alongside comprehensive pharmacokinetic and toxicological profiling.[9] Structure-activity relationship (SAR) studies, involving the synthesis and testing of analogs, could further optimize the potency and selectivity of this chemical scaffold.[7][8][10] If validated, this compound could represent a promising new lead compound in the management of purine metabolism-related disorders.

References

- Preferential inhibition of xanthine oxidase by 2-amino-6-hydroxy-8-mercaptopurine and 2-amino-6-purine thiol. (Source: Not specified)

- Inhibition of Xanthine Oxidase-Catalyzed Xanthine and 6-Mercaptopurine Oxidation by Flavonoid Aglycones and Some of Their Conjug

- Xanthine Oxidase Inhibitors. (Source: Santa Cruz Biotechnology)

- Novel Reversible Inhibitors of Xanthine Oxidase Targeting the Active Site of the Enzyme. (Source: Not specified)

- Design, synthesis, and evaluation of chalcone derivatives as xanthine oxidase inhibitors. (Source: European Journal of Medicinal Chemistry)

- Advances in Xanthine Oxidase Inhibition: A Review of Potential Bioactive Synthetic Compounds. (Source: PubMed Central)

- This compound CAS#: 120800-52-4. (Source: ChemicalBook)

- Synthesis and xanthine oxidase inhibitory activity of 5,6-dihydropyrazolo/pyrazolo[1,5-c]quinazoline deriv

- Biological activities of morpholine derivatives and molecular targets involved.

- Mechanisms of action of 6-thioguanine, 6-mercaptopurine, and 8-azaguanine. (Source: PubMed)

- S6K2 in Focus: Signaling Pathways, Post-Translational Modifications, and Comput

- This compound. (Source: Fluorochem)

- Advances in Research on Bioactivity, Toxicity, Metabolism, and Pharmacokinetics of Usnic Acid In Vitro and In Vivo. (Source: MDPI)

- Chalcone derivatives as xanthine oxidase inhibitors: synthesis, binding mode investigation, biological evaluation, and ADMET prediction.

- Potent in vitro antifungal activities of naturally occurring acetylenic acids. (Source: PubMed)

- Function and Regulation in MAPK Signaling Pathways: Lessons Learned from the Yeast Saccharomyces cerevisiae. (Source: PMC)

- Enhancement of arachidonic acid signaling pathway by nicotinic acid receptor HM74A. (Source: PubMed)

- Derivatization of Rosmarinic Acid Enhances its in vitro Antitumor, Antimicrobial and Antiprotozoal Properties. (Source: MDPI)

- Retinoic acid signaling p

- Synthesis, Pharmacokinetic Profile, Anticancer Activity and Toxicity of the New Amides of Betulonic Acid—In Silico and In Vitro Study. (Source: MDPI)

- mTOR signaling in growth control and disease. (Source: PMC)

- Polymorphonuclear leukocytes activation: in vitro modulation by 6-methoxy-2-naphthylacetic acid, the major active metabolite of nabumetone. (Source: PubMed)

Sources

- 1. researchgate.net [researchgate.net]

- 2. Enhancement of arachidonic acid signaling pathway by nicotinic acid receptor HM74A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. Novel Reversible Inhibitors of Xanthine Oxidase Targeting the Active Site of the Enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Advances in Xanthine Oxidase Inhibition: A Review of Potential Bioactive Synthetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Preferential inhibition of xanthine oxidase by 2-amino-6-hydroxy-8-mercaptopurine and 2-amino-6-purine thiol - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and xanthine oxidase inhibitory activity of 5,6-dihydropyrazolo/pyrazolo[1,5-c]quinazoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]